Longissiminone A
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Overview
Description
Longissiminone A is a natural product found in Usnea longissima and Dolichousnea longissima with data available.
Scientific Research Applications
Anti-Inflammatory and Anti-Platelet Aggregation Activities
Longissiminone A, isolated from the lichen Usnea longissima, has demonstrated significant in vivo anti-inflammatory and anti-platelet aggregation activities. These effects were identified through a study where this compound was tested against inflammation and platelet aggregation induced by arachidonic acid at varying doses. This suggests potential applications in managing inflammatory conditions and disorders involving abnormal platelet aggregation (Azizuddin, Imran, & Choudhary, 2017).
Bioactive Phenolic Compounds
Another study on Usnea longissima highlighted the isolation of this compound along with other compounds. It was found that this compound possessed potent anti-inflammatory activity in a cell-based assay. Importantly, cytotoxicity measurements indicated 100% cell viability even at high concentrations (200 microg/mL) of these compounds. This aspect of this compound could be crucial for its use in therapeutic applications, given its low cytotoxicity at effective concentrations (Choudhary, Azizuddin, Jalil, & Atta-ur-rahman, 2005).
Antioxidant and Gastroprotective Effects
This compound is also implicated in studies focusing on antioxidant and gastroprotective effects. In a study on the antiulcerogenic effect of a water extract from Usnea longissima, which contains this compound, significant antiulcerogenic activity was observed. The study also reported that this extract displayed moderate antioxidant activity. Furthermore, the activities of antioxidant enzymes like superoxide dismutase and glutathione S-transferase were enhanced by this extract, suggesting a protective effect in indomethacin-induced ulcers (Halici, Odabasoglu, Suleyman, Cakir, Aslan, & Bayir, 2005).
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-acetyl-2,6-dihydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O5/c1-5(12)6-3-8(13)7(4-11)9(14)10(6)15-2/h3-4,13-14H,1-2H3 |
InChI Key |
PSUPLJARDONXSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1OC)O)C=O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1OC)O)C=O)O |
Synonyms |
longissiminone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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